

# In-Depth Technical Guide: 4-Ethyl-3-heptene (CAS: 33933-74-3)

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## Compound of Interest

Compound Name: 4-Ethyl-3-heptene

Cat. No.: B15176443

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethyl-3-heptene**, a nine-carbon branched alkene. The information presented herein is intended to support research and development activities by providing key physicochemical data, a plausible synthetic route, and safety and handling considerations. Due to the limited availability of published data on this specific compound, some sections are based on general principles of organic chemistry and data for structurally related molecules.

## Physicochemical Properties

**4-Ethyl-3-heptene** is a non-polar organic compound. Its properties are summarized in the table below. The data is compiled from various chemical databases and calculated values.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub>	
Molecular Weight	126.24 g/mol	
IUPAC Name	(E)-4-ethylhept-3-ene	[1]
CAS Number	33933-74-3	
Boiling Point	144.8 °C at 760 mmHg	
Density	0.74 g/cm <sup>3</sup>	
Refractive Index	1.425	
Flash Point	22.5 °C	
Vapor Pressure	6.3 mmHg at 25°C	
LogP (Octanol/Water Partition Coefficient)	4.1 (XLogP3)	[1]
Canonical SMILES	CCCC(=CCC)CC	
InChI Key	UEXWGMADXSUAIL-VQHVLOKHSA-N	[1]

## Synthesis

The synthesis of **4-Ethyl-3-heptene** can be achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds.[2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of **4-Ethyl-3-heptene**, 3-pentanone would serve as the ketone, and the ylide would be generated from butyltriphenylphosphonium bromide.

## Plausible Experimental Protocol: Wittig Reaction

The following is a representative experimental protocol for the synthesis of **4-Ethyl-3-heptene** via the Wittig reaction. This protocol is based on general procedures for Wittig reactions and may require optimization for this specific transformation.

## Materials:

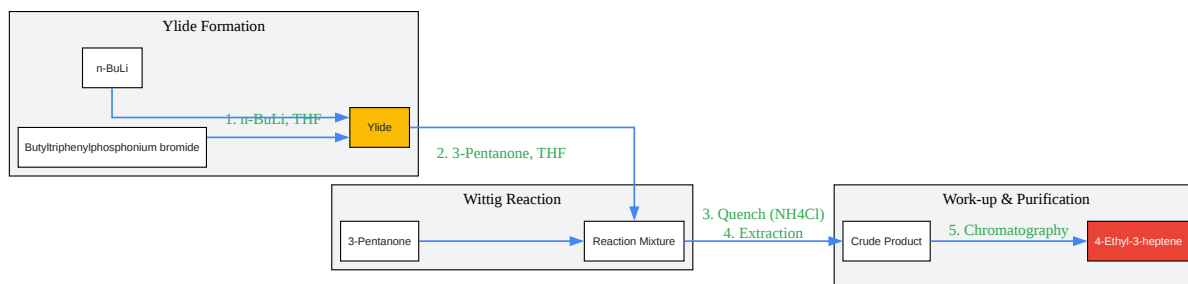
- Butyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
- Anhydrous tetrahydrofuran (THF)
- 3-Pentanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

## Procedure:

- Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a stoichiometric equivalent of n-butyllithium solution dropwise via syringe. The formation of the ylide is indicated by a color change (typically to deep red or orange).
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
- Wittig Reaction: Cool the ylide solution to 0 °C.
- Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure **4-Ethyl-3-heptene**.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-Ethyl-3-heptene** via the Wittig reaction.

## Spectroscopic Analysis

Detailed spectroscopic data for **4-Ethyl-3-heptene** is not widely available in the peer-reviewed literature. The following represents a predictive analysis based on the compound's structure and data from spectral databases.

$^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):

- $\delta$  ~5.1-5.3 ppm (m, 1H): Vinylic proton (-CH=).
- $\delta$  ~1.9-2.1 ppm (m, 4H): Allylic protons (-CH<sub>2</sub>-CH=).
- $\delta$  ~0.9-1.1 ppm (m, 12H): Methyl and ethyl protons (-CH<sub>3</sub> and -CH<sub>2</sub>-CH<sub>3</sub>).

$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):

- $\delta$  ~135-145 ppm: Vinylic carbons (-C=C-).
- $\delta$  ~20-40 ppm: Allylic and other sp<sup>3</sup> hybridized carbons.
- $\delta$  ~10-15 ppm: Methyl carbons.

Mass Spectrometry (MS):

The electron ionization mass spectrum of **4-Ethyl-3-heptene** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 126. The fragmentation pattern would likely involve allylic cleavage, leading to the formation of stable carbocations. Key fragments would be expected at:

- m/z = 97: Loss of an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>).
- m/z = 83: Loss of a propyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).
- m/z = 69: Further fragmentation.
- m/z = 55: Further fragmentation.

Infrared (IR) Spectroscopy:

The IR spectrum of **4-Ethyl-3-heptene** would exhibit characteristic peaks for an alkene:

- $\sim 3000\text{-}3100\text{ cm}^{-1}$ : C-H stretch of the vinylic C-H bond.
- $\sim 2850\text{-}3000\text{ cm}^{-1}$ : C-H stretch of the  $\text{sp}^3$  C-H bonds.
- $\sim 1660\text{-}1680\text{ cm}^{-1}$ : C=C stretch (for a tri-substituted alkene).
- $\sim 800\text{-}840\text{ cm}^{-1}$ : C-H out-of-plane bend for a tri-substituted alkene.

## Reactivity and Potential Applications

As a tri-substituted alkene, **4-Ethyl-3-heptene** can undergo a variety of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. The double bond can also be cleaved through ozonolysis. Due to its branched structure, it may have applications as a specialty chemical intermediate or as a component in complex organic syntheses. There is currently no evidence to suggest its use in drug development.

## Biological and Toxicological Information

There is a significant lack of publicly available data regarding the biological activity, metabolic fate, and toxicological profile of **4-Ethyl-3-heptene**. Due to its non-polar, hydrocarbon nature, it is likely to be lipophilic and may be absorbed through the skin and respiratory tract.

## Safety and Handling

No specific safety data sheet (SDS) for **4-Ethyl-3-heptene** is readily available. Based on the properties of similar alkenes, it should be handled as a flammable liquid.<sup>[3]</sup> Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended to be a substitute for professional safety and handling guidance. Always consult a comprehensive and current Safety Data Sheet (SDS) for any chemical before use. The experimental protocol is a representative example and has not been optimized.

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## References

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